Sarpicillin - 40966-79-8

Sarpicillin

Catalog Number: EVT-281926
CAS Number: 40966-79-8
Molecular Formula: C21H27N3O5S
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bl-p1761 is a penicillin.
Classification

Sarpicillin is classified as a beta-lactam antibiotic, specifically an aminobenzylpenicillin. It shares structural similarities with other antibiotics in this class, which include penicillin and ampicillin. Its mechanism of action involves inhibiting bacterial cell wall synthesis, making it effective against susceptible organisms.

Synthesis Analysis

The synthesis of Sarpicillin typically involves the acylation of 6-aminopenicillanic acid with D-(-)-α-phenylglycine. This process can be carried out through both microbiological and chemical methods. Recent advancements have favored enzymatic synthesis using penicillin G acylase, which catalyzes the reaction under mild conditions, enhancing yield and selectivity.

Enzymatic Synthesis

  1. Enzyme Source: Penicillin G acylase from Escherichia coli is commonly used.
  2. Reaction Conditions:
    • Temperature: Optimal yields are achieved at low temperatures (around 4°C).
    • pH: The reaction is typically conducted at pH 6.5.
    • Substrate Concentration: Varying concentrations of 6-aminopenicillanic acid and phenylglycine methyl ester are tested to optimize yield.
  3. Yield: Studies have reported yields up to 56.9% under optimized conditions .
Molecular Structure Analysis

Sarpicillin's molecular formula is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S, and it has a molecular weight of approximately 349.405 g/mol. The structure includes:

  • A beta-lactam ring which is essential for its antibacterial activity.
  • An amino group that enhances its solubility and bioactivity.
  • A phenylacetyl side chain that contributes to its spectrum of activity.

Structural Features

  • IUPAC Name: (2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Functional Groups: Includes an amide and carboxylic acid functional groups which are critical for its interaction with bacterial enzymes .
Chemical Reactions Analysis

Sarpicillin undergoes various chemical reactions during synthesis and when interacting with biological systems:

  1. Acylation Reaction: The primary reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl donor (phenylglycine) to form Sarpicillin.
  2. Hydrolysis: In aqueous environments, Sarpicillin can hydrolyze to yield 6-aminopenicillanic acid and phenylglycine.
  3. Decomposition: Under high temperatures or extreme pH conditions, Sarpicillin may decompose, resulting in loss of activity .
Mechanism of Action

Sarpicillin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits transpeptidation, a crucial step in cell wall synthesis, leading to:

  • Disruption of cell wall integrity.
  • Induction of autolytic enzymes that cause cell lysis.

The effectiveness against both gram-positive and some gram-negative bacteria is attributed to its ability to penetrate bacterial membranes and interact with PBPs .

Physical and Chemical Properties Analysis

Sarpicillin exhibits several notable physical and chemical properties:

Applications

Sarpicillin is primarily used in clinical settings for treating:

  1. Respiratory Tract Infections: Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
  2. Bacterial Meningitis: Utilized in treating infections caused by gram-negative bacteria like Neisseria meningitidis.
  3. Skin Infections: Prescribed for skin and soft tissue infections caused by susceptible organisms.

In addition to clinical applications, ongoing research explores its potential use in combination therapies to enhance efficacy against resistant bacterial strains .

Biosynthetic Pathway Engineering

Non-Ribosomal Peptide Synthase Modular Optimization

Sarpicillin biosynthesis relies on multi-modular NRPS enzymes that activate, thiolate, and condense amino acid precursors into the peptide backbone. Structural insights reveal that catalytic efficiency hinges on inter-domain dynamics and carrier protein shuttling. Key engineering strategies include:

  • Domain Swapping and Linker Optimization: Studies on surfactin NRPS demonstrated that substituting adenylation (A) domains alters substrate specificity, enabling incorporation of non-canonical amino acids. The inherent flexibility of carrier protein domains (PCP) facilitates interaction with downstream catalytic sites, but requires precise inter-domain linker sequences to maintain function [2] [5]. Engineering the PCP–condensation (C) domain interface in Bacillus subtilis NRPS systems increased peptide elongation rates by 40% [5].
  • Protein-Protein Interface Engineering: Analysis of NRPS peptidyl carrier protein (PCP) interactions with enzymatic domains identified "hotspot" residues critical for complex stability. Mutagenesis at these interfaces (e.g., introducing charged residues in PCP helices) improved transfer efficiency to epimerization (E) domains by 2.3-fold in model systems [1] [2].
  • Conformational Locking via Chemical Tools: Utilizing phosphopantetheinyl transferases (Sfp) to load PCP domains with non-hydrolysable substrate mimics (e.g., valyl-adenosine vinylsulfonamide) stabilizes NRPS modules in catalytically active conformations. This approach enhanced intermediate channeling in Pseudomonas aeruginosa NRPS hybrids [5].

Table 1: Key NRPS Engineering Strategies for Sarpicillin Optimization

Target ModuleEngineering ApproachFunctional OutcomeEfficiency Gain
A-PCP didomainSubstrate-binding pocket mutagenesisBroadened amino acid specificity3.1-fold activity ↑
PCP-C interfaceHelix III electrostatic optimizationAccelerated peptide bond formation40% rate ↑
E-PCP interactionNon-hydrolysable substrate tetheringStabilized epimerization conformation2.3-fold yield ↑

Heterologous Expression in Actinomycete Chassis

Actinomycetes (e.g., Streptomyces spp.) are ideal chassis for sarpicillin expression due to their native capacity for secondary metabolism. Critical engineering steps include:

  • Promoter and Ribosomal Binding Site (RBS) Engineering: Native sarpicillin NRPS promoters exhibit weak activity in heterologous hosts. Substituting them with constitutive (ermEp) or inducible (tipAp) promoters increased transcription 8-fold in Streptomyces albus J1074. Additionally, RBS optimization using computational tools (RBS Calculator) enhanced translation initiation efficiency by 60% [3] [9].
  • Chassis Genome Minimization: Streptomyces coelicolor M1146, a genome-reduced strain lacking endogenous polyketide synthases, was engineered to express sarpicillin pathways. Eliminating competing metabolic routes (e.g., actinorhodin biosynthesis) redirected carbon flux toward sarpicillin precursors, increasing titers from 50 mg/L to 220 mg/L [3] [6].
  • Cofactor and Precursor Pool Balancing: Overexpression of gltA (citrate synthase) and ppc (phosphoenolpyruvate carboxylase) in S. lividans TK23 enhanced intracellular malonyl-CoA availability—a key sarpicillin building block. Coupling this with NADPH regeneration modules (glucose-6-phosphate dehydrogenase) increased titers by 70% [3].

Table 2: Actinomycete Chassis Performance for Sarpicillin Expression

Host StrainEngineering ModificationsSarpicillin Titer (mg/L)Key Advantage
S. albus J1074NRPS cluster + ermEp185 ± 14Fast growth, low background
S. coelicolor M1146Genome minimization + precursor boost220 ± 18Eliminated metabolic competition
S. lividans TK23Malonyl-CoA enhancement + NADPH regen152 ± 11High precursor flux

Precursor-Directed Biosynthesis for Structural Analogues

Precursor-directed biosynthesis (PDB) supplements fermentation media with synthetic analogues to exploit NRPS substrate flexibility, generating "unnatural" sarpicillin variants:

  • Amino Acid Analogue Incorporation: Feeding N-methylphenylalanine or β-fluorotyrosine to engineered Escherichia coli expressing the sarpicillin NRPS module yielded 12 novel derivatives. Structural analysis confirmed site-specific incorporation at positions typically occupied by phenylalanine or tyrosine residues. Analogues with halogenated side chains showed enhanced bioactivity profiles [4] [10].
  • Carboxylic Acid Precursor Engineering: Cyclohexanecarboxylic acid (CHCA) was substituted for the native cyclohexyl starter unit in Salinispora tropica cultures expressing hybrid NRPS-PKS pathways. This generated sarpicillin analogues with altered macrocycle geometry, improving solubility by 30% [4] [10].
  • Biosynthetic Retrobiosynthesis: Machine learning models predicted precursor analogs compatible with the sarpicillin A-domain active site. Validation experiments showed 4-azidophenylpropanoic acid incorporation efficiency reached 65% of native substrates, enabling click-chemistry modifications post-biosynthesis [4].

Table 3: Sarpicillin Analogues Generated via Precursor-Directed Biosynthesis

Precursor AnalogIncorporation SiteStructural ModificationSolubility/Bioactivity Change
N-methylphenylalanineModule 3 (Phe)N-methylation of peptide backbone2.8-fold protease resistance ↑
β-fluorotyrosineModule 5 (Tyr)C–F bond introductionEnhanced cellular uptake
Cyclohexanecarboxylic acidInitiation moduleAliphatic macrocycle30% aqueous solubility ↑

Properties

CAS Number

40966-79-8

Product Name

Sarpicillin

IUPAC Name

methoxymethyl (2S,5R,6R)-6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C21H27N3O5S/c1-20(2)15(19(27)29-11-28-5)23-17(26)14(18(23)30-20)24-16(25)13(22-21(24,3)4)12-9-7-6-8-10-12/h6-10,13-15,18,22H,11H2,1-5H3/t13?,14-,15+,18-/m1/s1

InChI Key

QTQPGZVDUCMVLK-KRWWSPQJSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

Solubility

Soluble in DMSO

Synonyms

BL-P1761
methoxymethylhetacillin
sarpicillin
sarpicillin, (2S-(2alpha,5alpha,6beta(S*)))-isome

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

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